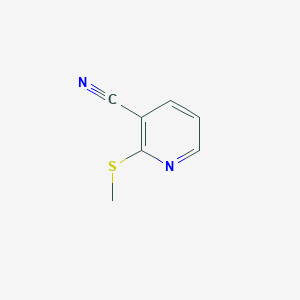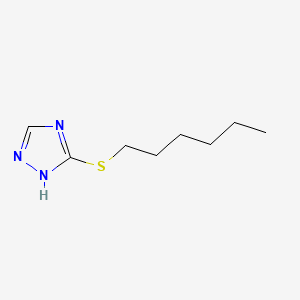
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Descripción general
Descripción
“4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine” is a variant of 1,3,5-triazine derivatives, which are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The synthesis can be performed by conventional methods or by using microwave irradiation .Aplicaciones Científicas De Investigación
1. Antimicrobial Activity
- Application Summary: 1,3,5-triazine derivatives, including 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, have been investigated for their antimicrobial activity. These compounds exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities, among other beneficial properties .
- Methods of Application: The 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. Compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .
2. Ultraviolet Rays Absorber
- Application Summary: 1,3,5-triazines, including 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, have been studied for their UV absorption properties. These compounds can absorb UV light and thereby prevent damage caused by UV light .
- Methods of Application: The 1,3,5-triazines were synthesized and their UV absorption properties were tested. The experimental UV absorption data are in good agreement with those predicted data using the Time-dependent density functional theory (TD-DFT) .
- Results: The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .
3. Antifungal Activity
- Application Summary: 1,3,5-triazine compounds, including 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, have been studied for their antifungal activity. These compounds have shown remarkable activity against Aspergillus niger and Schizophyllum commune .
- Methods of Application: The 1,3,5-triazine compounds were synthesized by a nucleophilic substitution reaction. The physical parameters and chemical reactivity profile of the synthesized 1,3,5-triazine compounds were optimized by computational methods .
- Results: The tested compounds have been found to be more active against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa with MIC values of 50 μg mL −1 and 100 μg mL −1 respectively compared to Gram-positive bacteria Bacillus subtilis and Streptococcus pyogenes .
4. Synthesis of Amides
- Application Summary: 2,4,6-trichloro-1,3,5-triazine, a variant of 1,3,5-triazine, has been used for the efficient mechanochemical synthesis of amides from carboxylic acids .
- Methods of Application: The amides were synthesized from carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 .
- Results: This method provides a rapid, facile, and efficient way to synthesize amides .
Propiedades
IUPAC Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKAQTBBQJSDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274830 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
CAS RN |
16033-74-2 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





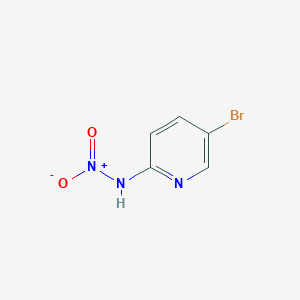
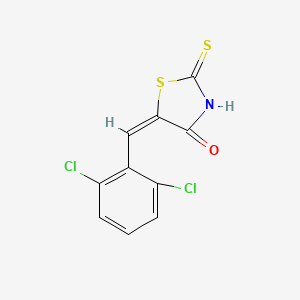
![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)
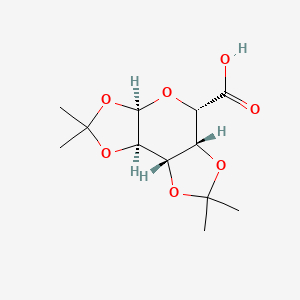

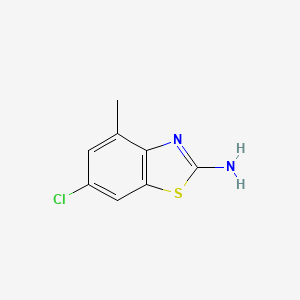
![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)

